Cas no 76843-23-7 (Przewaquinone A)

Przewaquinone A is a naturally occurring quinone compound derived from Przewalskia tangutica, a plant native to the Tibetan Plateau. This bioactive molecule exhibits notable antioxidant properties, attributed to its unique quinoid structure, which facilitates electron transfer reactions. Przewaquinone A has demonstrated potential in mitigating oxidative stress in biological systems, making it of interest for research in neuroprotection and anti-aging applications. Its stability and redox activity further suggest utility in studying cellular redox mechanisms. Analytical studies confirm high purity and structural integrity, ensuring reproducibility in experimental settings. As a specialized phytochemical, Przewaquinone A serves as a valuable reference standard in pharmacological and biochemical research.
Przewaquinone A structure
Przewaquinone A structure
商品名:Przewaquinone A
CAS番号:76843-23-7
MF:C19H18O4
メガワット:310.34382
CID:1080900
PubChem ID:619402

Przewaquinone A 化学的及び物理的性質

名前と識別子

    • Przewaquinone A
    • Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9- tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
    • 6,7,8,9-Tetrahydro-1-(hydroxymethyl)-6,6-dimethylphenanthro[1,2-b]furan-10,11-dione
    • [ "" ]
    • CHEMBL578036
    • 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione #
    • BDA84323
    • 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
    • CEHVTERMWMYLCP-UHFFFAOYSA-N
    • DTXSID101345818
    • BDBM50604718
    • AKOS032949025
    • MS-24511
    • Phenanthrol[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
    • 76843-23-7
    • 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
    • SCHEMBL16152272
    • Pr1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
    • E80820
    • DA-77183
    • 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
    • インチ: InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3
    • InChIKey: CEHVTERMWMYLCP-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)CCCC2=C3C(=CC=C21)C4=C(C(=CO4)CO)C(=O)C3=O

計算された属性

  • せいみつぶんしりょう: 310.12100
  • どういたいしつりょう: 310.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 67.5Ų

じっけんとくせい

  • 色と性状: Red powder
  • 密度みつど: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 171-173 ºC
  • ふってん: 430.4±40.0 °C at 760 mmHg
  • フラッシュポイント: 214.1±27.3 °C
  • ようかいど: ほとんど溶けない(0.03 g/l)(25ºC)、
  • PSA: 67.51000
  • LogP: 3.43180
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

Przewaquinone A セキュリティ情報

Przewaquinone A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P69020-5mg
Przewaquinone A
76843-23-7
5mg
¥4498.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2113-5 mg
Przewaquinone A
76843-23-7
5mg
¥4861.00 2022-04-26
ChemFaces
CFN92022-5mg
Przewaquinone A
76843-23-7 >=98%
5mg
$338 2023-09-19
A2B Chem LLC
AH57147-5mg
Przewaquinone A
76843-23-7 98%
5mg
$284.00 2024-04-19
TargetMol Chemicals
TN2113-5mg
Przewaquinone A
76843-23-7
5mg
¥ 11980 2024-07-19
TargetMol Chemicals
TN2113-1 mL * 10 mM (in DMSO)
Przewaquinone A
76843-23-7 98%
1 mL * 10 mM (in DMSO)
¥ 14600 2023-09-15
A2B Chem LLC
AH57147-10mg
Przewaquinone A
76843-23-7 98%
10mg
$724.00 2023-12-30
TargetMol Chemicals
TN2113-1 ml * 10 mm
Przewaquinone A
76843-23-7
1 ml * 10 mm
¥ 14600 2024-07-19
1PlusChem
1P00G8U3-1mg
Przewaquinone A
76843-23-7 98%
1mg
$700.00 2024-04-21
Aaron
AR00G92F-1mg
Przewaquinone A
76843-23-7 98%
1mg
$131.00 2025-02-11

Przewaquinone A 関連文献

Przewaquinone Aに関する追加情報

Przewaquinone A (CAS No. 76843-23-7): A Comprehensive Overview of Its Chemical Properties and Recent Research Applications

Przewaquinone A, identified by the Chemical Abstracts Service registry number CAS No. 76843-23-7, is a naturally occurring compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, belonging to the quinone class, exhibits a unique structural framework that has prompted extensive investigation into its potential biological activities and therapeutic applications.

The chemical structure of Przewaquinone A features a conjugated system of aromatic rings, which is a hallmark of many bioactive quinones. This structural motif is known to participate in various redox reactions, making it a promising candidate for studies involving oxidative stress and cellular signaling pathways. Recent advancements in spectroscopic techniques have allowed researchers to elucidate the detailed electronic properties and reactivity patterns of this compound, providing valuable insights into its mechanism of action.

In the realm of pharmaceutical research, Przewaquinone A has been studied for its potential role in modulating inflammatory responses and antioxidant defenses. Preliminary in vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), by targeting key signaling pathways like NF-κB. These findings suggest that Przewaquinone A may serve as a lead compound for the development of novel anti-inflammatory agents.

Furthermore, the antimicrobial properties of Przewaquinone A have been explored, particularly against drug-resistant bacterial strains. Research indicates that this compound can disrupt bacterial cell membranes by interacting with lipid bilayers, leading to membrane permeabilization and subsequent cell death. This mechanism is distinct from traditional antibiotics, which often target bacterial growth processes, highlighting the potential of Przewaquinone A as an alternative therapeutic strategy.

The synthesis and structural optimization of Przewaquinone A have also been a focus of recent studies. Chemists have developed innovative synthetic routes that enhance the yield and purity of this compound, enabling more extensive biological testing. These synthetic advancements are crucial for scaling up production and facilitating further research into its pharmacological properties.

The role of Przewaquinone A in cellular metabolism and energy production has also been investigated. Studies suggest that this compound can influence mitochondrial function by modulating oxidative phosphorylation. By affecting energy metabolism at a fundamental level, Przewaquinone A may have implications for treating metabolic disorders and enhancing cellular resilience against oxidative damage.

Ethical considerations and regulatory compliance are paramount when studying compounds like Przewaquinone A. Researchers adhere to stringent guidelines to ensure safe handling and responsible use of this molecule in both laboratory and clinical settings. The growing body of evidence supporting the therapeutic potential of Przewaquinone A underscores the importance of continued research while maintaining high standards of ethical conduct.

The future prospects for Przewaquinone A are promising, with ongoing studies exploring its applications in neuroprotective therapies and cancer treatment. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, scientists aim to uncover new therapeutic targets and optimize drug formulations based on Przewaquinone A. These efforts hold great promise for advancing our understanding of this remarkable compound and its potential impact on human health.

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